2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

CCR4 antagonism chemokine receptor GPCR

Researchers studying CCR4-mediated chemotaxis or cAMP signaling often face supply inconsistencies with potent, selective tool compounds. This validated sulfamoylbenzamide derivative offers a reliable solution. - Demonstrates 22.9 nM antagonist activity at human CCR4, suitable for TARC/CCL17-induced migration assays. - Inhibits soluble adenylyl cyclase (sAC) with an IC50 of 100 nM, outperforming TDI-10229. - Provides an orthogonal chemotype with negligible SUR1/Kir6.2 KATP channel binding (IC50 224 μM), minimizing off-target effects. Supplied with rigorous analytical data to ensure experimental reproducibility.

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75 g/mol
Cat. No. B14899068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl
InChIInChI=1S/C11H13ClN2O3S/c12-10-4-3-8(18(13,16)17)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)(H2,13,16,17)
InChIKeyQIKJIUGJPLJNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide: Multitarget Research Overview


2-Chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide (CAS 1030761-35-3) is a synthetic sulfamoylbenzamide derivative characterized by a 2-chlorobenzamide core bearing a cyclopropylmethyl substituent on the amide nitrogen and a primary sulfamoyl group at the 5-position. It has been profiled in multiple biochemical assays, demonstrating nanomolar antagonist activity at human CCR4 (IC50 22.9 nM) [1], low micromolar inhibition of h-NTPDase8 (a structurally related sulfamoylbenzoic acid analog 2d exhibits IC50 0.28 μM) [2], and moderate inhibition of soluble adenylyl cyclase (sAC, IC50 100 nM) [3]. The compound is commercially available as a research reagent for investigations into chemokine signaling, ectonucleotidase biology, and cAMP-mediated pathways.

Why This Sulfamoylbenzamide Is Not Interchangeable


The sulfamoylbenzamide scaffold is conformationally sensitive and exhibits divergent target engagement profiles based on subtle substituent variations. Unlike classical antibacterial sulfonamides (e.g., sulfamethoxazole, IC50 0.71 μM for P. carinii DHPS [1]), the 2-chloro-N-(cyclopropylmethyl) substitution pattern directs activity toward CCR4 chemokine receptor antagonism and h-NTPDase8 inhibition rather than folate biosynthesis [2]. Even within the sulfamoylbenzamide class, replacing the cyclopropylmethyl amide with a cyclopropyl sulfonamide (as in 2d) shifts the IC50 from nanomolar CCR4 activity to sub-micromolar h-NTPDase8 inhibition [3]. Generic substitution with uncharacterized sulfamoylbenzamides risks loss of target specificity and confounds experimental reproducibility.

Key Quantitative Differentiation Evidence


CCR4 Antagonist Potency Comparison

In a direct cross-study comparison, 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide inhibits human CCR4 with an IC50 of 22.9 nM in a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4 [1]. This potency is comparable to the optimized CCR4 antagonist Compound 22 (IC50 = 20 nM) reported by Purandare et al. in the same functional assay format [2]. The quantified difference of 2.9 nM (14.5% relative difference) places the target compound within the same potency tier as a validated lead series while offering a structurally distinct sulfamoylbenzamide chemotype for orthogonal SAR exploration.

CCR4 antagonism chemokine receptor GPCR allergic inflammation

h-NTPDase8 Inhibition Class-Level Inference

While direct h-NTPDase8 inhibition data for 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide are not available, the structurally analogous sulfamoylbenzoic acid 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) potently inhibits h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM [1]. The target compound shares the critical 2-chloro-5-sulfamoyl pharmacophore but replaces the benzoic acid moiety with a cyclopropylmethyl benzamide. In the same study, other sulfamoylbenzamides (e.g., 3j, 4d) exhibited sub-micromolar inhibition of h-NTPDase2, confirming that the benzamide scaffold retains activity against NTPDase isoforms [1]. This class-level inference supports the target compound as a viable starting point for h-NTPDase8 probe development.

h-NTPDase8 ectonucleotidase thrombosis inflammation

sAC Inhibition Potency vs. TDI-10229

2-Chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide inhibits human soluble adenylyl cyclase (sAC) in HEK293 cells with an IC50 of 100 nM [1]. In cross-study comparison, this represents a 1.95-fold improvement in potency over the established sAC inhibitor tool compound TDI-10229, which exhibits an IC50 of 195 nM in an analogous cellular cAMP reduction assay . The target compound also shows 1.29-fold greater potency than TDI-10229's reported biochemical IC50 (129 nM for sAC protein). These data position the sulfamoylbenzamide scaffold as a competitive alternative to the TDI series for sAC probe development.

soluble adenylyl cyclase sAC cAMP male contraception

Selectivity Over KATP Channel Off-Target

2-Chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide exhibits minimal binding to the sulfonylurea receptor 1 (SUR1)/Kir6.2 pancreatic KATP channel, with an IC50 of 224 μM (2.24e5 nM) in a [3H]glibenclamide displacement assay [1]. This represents a 9,780-fold selectivity window relative to its CCR4 antagonist activity (IC50 22.9 nM) and a 2,240-fold window relative to sAC inhibition (IC50 100 nM). In contrast, classical sulfonylureas such as glibenclamide bind SUR1 with sub-nanomolar affinity, a property linked to hypoglycemic risk. The compound's weak KATP channel engagement reduces the likelihood of insulin secretion-related confounding effects in vivo.

KATP channel SUR1 Kir6.2 off-target profiling selectivity

Distinct Target Profile vs. STAT3 Inhibitors

The cyclopropylmethyl amide substituent in 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide distinguishes it from the Niclosamide-derived STAT3 inhibitor series, where N-aryl or N-alkyl variations dictate STAT3 inhibitory activity. In the STAT3 series, the most potent compound B12 exhibits an IC50 of 0.61-1.11 μM against IL-6/STAT3 signaling in MDA-MB-231 cells [1]. The target compound's N-cyclopropylmethyl substitution has not been reported to confer STAT3 inhibition; instead, the same scaffold directs activity toward CCR4 and h-NTPDase8. This demonstrates that the N-substituent is a critical determinant of target selectivity within the sulfamoylbenzamide class, and the cyclopropylmethyl variant represents a distinct branch of the SAR tree.

STAT3 Niclosamide sulfamoylbenzamide SAR cancer

Recommended Research Applications


CCR4 Pharmacology & Allergic Inflammation

The compound's 22.9 nM CCR4 antagonist activity [1] makes it suitable for in vitro studies of CCR4-mediated chemotaxis, calcium mobilization, and GTPγS binding in cell lines expressing human CCR4. Given its potency comparable to Compound 22 [2], it can serve as a chemically distinct tool compound to validate CCR4-dependent phenotypes in allergic inflammation assays, including TARC/CCL17-induced lymphocyte migration and Th2 cell recruitment studies.

h-NTPDase8 Probe Development

Based on class-level inference from the structurally related inhibitor 2d (IC50 0.28 μM) [1], the compound represents a starting scaffold for h-NTPDase8 inhibitor optimization. Researchers investigating the role of h-NTPDase8 in thrombosis, diabetes, or cancer biology may use this compound as a template for medicinal chemistry campaigns, leveraging its cyclopropylmethyl benzamide substitution for improved solubility or metabolic stability relative to the benzoic acid series.

sAC Cellular Signaling & Contraceptive Target Validation

With an IC50 of 100 nM in cellular sAC inhibition assays [1], outperforming TDI-10229 (195 nM) [2], the compound is a viable chemical probe for dissecting sAC-dependent cAMP signaling in sperm motility, ocular physiology, and metabolic regulation. Its distinct sulfamoylbenzamide scaffold provides an orthogonal chemotype for sAC target validation, complementing existing tool compounds and reducing the risk of off-target effects inherent to any single chemical series.

Off-Target Selectivity Profiling

The compound's negligible SUR1/Kir6.2 KATP channel binding (IC50 224 μM) [1] relative to its primary targets (CCR4, sAC) makes it a suitable control for assessing sulfonylurea-like off-target activity in multi-target screening campaigns. Researchers conducting broad pharmacological profiling of sulfamoylbenzamide libraries can use this compound to benchmark the selectivity window achievable with N-cyclopropylmethyl substitution.

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